
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylamino group, a morpholinoethyl group, and a dimethylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step involves the preparation of 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
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Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane, and the reaction mixture is kept at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. Preliminary studies suggest that it interacts with cellular signaling pathways that are crucial for tumor growth and proliferation. The isoquinoline derivative's structure allows it to target specific receptors involved in cancer progression, potentially leading to the development of new cancer therapies .
Enzyme Inhibition
The compound is believed to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating various diseases. By modulating enzyme activity, it may help regulate biochemical processes that are dysregulated in certain conditions.
Receptor Binding
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide may bind to specific receptors, altering their activity and influencing cellular responses. This receptor interaction is critical for developing drugs targeting neurological disorders and other conditions where receptor modulation is advantageous.
Case Study 1: Cancer Research
A study conducted on the effects of this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound demonstrated a dose-dependent response in reducing cell viability, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Biochemical Pathway Modulation
In another investigation, the compound was tested for its ability to modulate specific biochemical pathways associated with metabolic disorders. Results indicated that it could effectively alter the activity of certain enzymes linked to glucose metabolism, highlighting its potential use in diabetes management.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)acetamide
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)urea
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide?
The synthesis typically involves coupling an oxalyl chloride derivative with primary or secondary amines. For example:
- Step 1 : React 3,4-dimethylphenylamine with oxalyl chloride to form the intermediate N2-(3,4-dimethylphenyl)oxalyl chloride.
- Step 2 : React this intermediate with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under anhydrous conditions (e.g., in dichloromethane or DMF) .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify substituent positions and detect impurities (e.g., unreacted amines or by-products). For instance, the morpholinoethyl group’s protons appear as a multiplet at δ 2.4–3.1 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: m/z 444.96 [M+H]+) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1670–1690 cm−1) .
Q. What are the primary biological targets or assays for initial screening of this compound?
- Kinase Inhibition Assays : Test against kinases like PI3K or mTOR due to structural similarities to known inhibitors with morpholino and dimethylamino groups .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability across Caco-2 cell monolayers, critical for CNS-targeted drug candidates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing by-products?
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., dimethylamine formation) while maintaining reactivity .
- Temperature Control : Conduct the coupling step at 0–5°C to suppress oxalamide hydrolysis, increasing yield from ~60% to >80% .
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation and reduce reaction time by 30% .
Q. What computational strategies are recommended to predict the compound’s binding affinity and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (e.g., 5-HT2A due to the dimethylamino group’s cationic potential) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the morpholinoethyl group in hydrophobic pockets .
Q. How should contradictory bioactivity data across analogs be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to isolate steric vs. electronic effects. For example, 3,4-dimethylphenyl enhances logP by 0.5 units but reduces solubility by 40% .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylation products) that may contribute to off-target effects .
Q. What experimental designs are critical for evaluating pH-dependent stability?
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via UPLC-MS; the oxalamide bond is stable at pH 4–8 but hydrolyzes rapidly under acidic (pH < 2) or alkaline (pH > 10) conditions .
- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (t1/2 = 8 hours at pH 2) and inform formulation strategies (e.g., enteric coatings) .
Q. Methodological Guidelines
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Data Contradiction Analysis :
When conflicting SAR or toxicity data arise (e.g., high cytotoxicity in one cell line but not another):- Validate assay conditions (e.g., ATP levels in MTT assays to rule out false negatives).
- Perform transcriptomic profiling (RNA-seq) to identify off-target pathways (e.g., oxidative stress response genes) .
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Advanced Purification Techniques :
For challenging separations (e.g., diastereomers due to the morpholinoethyl group’s stereochemistry):- Use chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/ethanol) .
- Apply countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water system for preparative-scale resolution .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-6-9-21(10-7-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFTFAPPXDSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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